p-tolyl 10H-phenothiazine-10-carboxylate
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Overview
Description
P-tolyl 10H-phenothiazine-10-carboxylate: is a compound derived from phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-tolyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10-phenyl-10H-phenothiazine. This process can be achieved through various methods, including site-specific carboxylation using reagents like sodium chloride and laser desorption/ionization . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: P-tolyl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenothiazine core or the P-tolyl group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenothiazine core or the P-tolyl group .
Scientific Research Applications
Chemistry: In chemistry, P-tolyl 10H-phenothiazine-10-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein interactions. Its derivatives have been explored for their potential as therapeutic agents.
Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential use in treating various medical conditions, including cancer and neurological disorders. Their ability to modulate biological pathways makes them promising candidates for drug development .
Industry: In the industrial sector, the compound is used in the development of materials with unique optical and electronic properties. Its derivatives are employed in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of P-tolyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. This can result in various biological effects, including enzyme inhibition, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
- 10-Phenyl-10H-phenothiazine
- 10-Methyl-10H-phenothiazine
- 10-Ethyl-10H-phenothiazine
Comparison: Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo specific chemical reactions and its potential use in various scientific and industrial applications .
Properties
Molecular Formula |
C20H15NO2S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4-methylphenyl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C20H15NO2S/c1-14-10-12-15(13-11-14)23-20(22)21-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)21/h2-13H,1H3 |
InChI Key |
HXQRAZTUUZVKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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